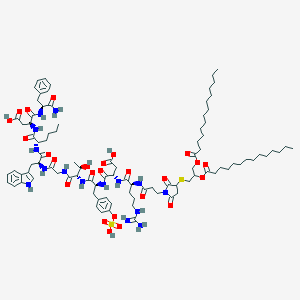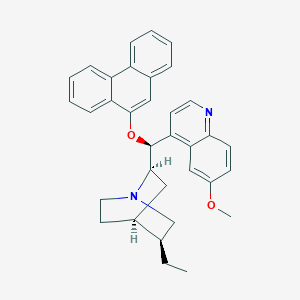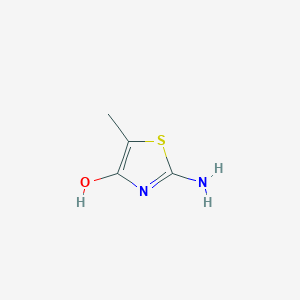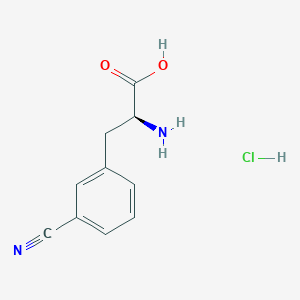
3-Cyano-L-phenylalanine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-L-phenylalanine hydrochloride is a derivative of the aromatic amino acid phenylalanine, characterized by the presence of a cyano group attached to the phenyl ring. This modification introduces unique properties that make it a valuable tool in biochemical research, particularly in the study of protein folding kinetics and the investigation of hydrophobic core formation during protein folding .
Synthesis Analysis
The synthesis of 3-Cyano-L-phenylalanine hydrochloride is not directly described in the provided papers. However, the synthesis of related phenylalanine derivatives has been reported, such as the enzymatic conversion of 3-(1,4-cyclohexadienyl)-L-alanine to its corresponding cinnamate analogue , and the highly enantioselective synthesis of 3,4-dichloro-phenylalanine hydrochloride . These methods could potentially be adapted for the synthesis of 3-Cyano-L-phenylalanine hydrochloride by introducing the cyano group at the appropriate step in the synthetic pathway.
Molecular Structure Analysis
The molecular structure of 3-Cyano-L-phenylalanine hydrochloride is closely related to that of L-phenylalanine, with the key difference being the substitution of a cyano group for a hydrogen atom on the phenyl ring. This modification is expected to influence the electronic properties of the molecule, as seen in the study of phenylalanine ammonia-lyase where the electronic effect of replacing the pi electrons of the aromatic system with those of a double bond was investigated . Additionally, the structure of L-phenylalanine and its hydrated clusters have been studied using resonant two-photon ionization, providing insights into the conformational preferences of the amino acid and its interactions with water .
Chemical Reactions Analysis
The introduction of the cyano group into the phenylalanine molecule may affect its reactivity in enzymatic and chemical reactions. For instance, the phenylalanine analogue mentioned in paper showed a significant reduction in the catalytic efficiency (kcat) when converted by phenylalanine ammonia-lyase, suggesting that the electronic properties of the substituent can have a profound impact on the reaction kinetics. Similarly, the reactivity of 3-Cyano-L-phenylalanine hydrochloride in various chemical and enzymatic contexts could be altered due to the presence of the cyano group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-L-phenylalanine hydrochloride are not explicitly detailed in the provided papers. However, the fluorescent properties of the p-cyanophenylalanine derivative have been exploited to probe the hydrophobic core formation during protein folding, indicating that the cyano group can confer fluorescent characteristics to the molecule . This suggests that 3-Cyano-L-phenylalanine hydrochloride may have unique spectroscopic properties that could be useful in biophysical studies. Additionally, the presence of the cyano group is likely to influence the molecule's solubility, stability, and overall behavior in biological systems.
科学研究应用
Enzymatic Activity and Protein Engineering
Meta-Tyrosine Biosynthesis : Phenylalanine hydroxylase enzymes have been studied for their ability to catalyze the hydroxylation of L-phenylalanine to L-tyrosine, demonstrating the biochemical pathways' specificity and potential for producing meta-tyrosine, a modification critical for understanding enzymatic regiospecificity and substrate hydroxylation control (Wenjun Zhang, B. Ames, C. Walsh, 2011).
Protein Folding Studies : Cyanophenylalanine derivatives have been utilized as fluorescent probes to study protein folding kinetics, offering insights into the formation of hydrophobic cores in proteins and the two-state folding mechanism. This application underscores the utility of these compounds in detailed biophysical studies of protein dynamics (Konstantinos N Aprilakis, Humeyra Taskent, D. Raleigh, 2007).
Biosynthesis and Metabolic Engineering
- L-Phenylalanine Production Enhancement : Research has focused on optimizing the biosynthetic pathways in E. coli for increased production of L-phenylalanine, a precursor for various pharmaceutical and food applications. These studies have identified key enzymes and pathway modifications to enhance yield, demonstrating the potential for engineered microbial systems to produce high-value amino acids (D. Ding, Yongfei Liu, Yiran Xu, Ping Zheng, Haixing Li, Dawei Zhang, Jibin Sun, 2016).
Sensing and Detection Technologies
- Electrochemical Sensing : Molecularly imprinted electrochemical sensors have been developed for the selective and sensitive detection of L-phenylalanine, showcasing the application of these compounds in creating specific recognition sites for targeted biomolecules. This highlights their potential in diagnostic and analytical chemistry applications (Nihal Ermiş, L. Uzun, A. Denizli, 2017).
Supramolecular Chemistry and Material Science
- Gelation and Material Engineering : Phenylalanine derivatives have been explored as low-molecular-weight gelators, with the ability to self-assemble into supramolecular structures. This has opened up possibilities for their use in creating novel biomaterials for drug delivery, tissue engineering, and environmental applications, showcasing the versatility of these compounds in material science (Tanmay Das, Marleen Häring, D. Haldar, D. Díaz Díaz, 2017).
安全和危害
未来方向
Phenylalanine, the core structure of 3-Cyano-L-phenylalanine hydrochloride, is an essential amino acid that carries out many important functions in the human body. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Future research may focus on the potential benefits of phenylalanine and its derivatives in treating various conditions such as depression and vitiligo .
属性
IUPAC Name |
(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRPFSPUOEZJA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

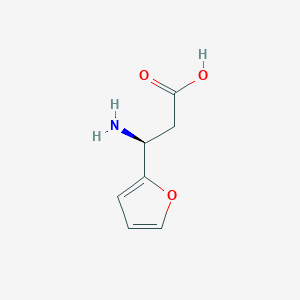
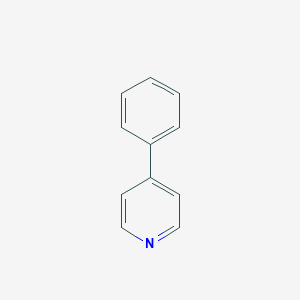
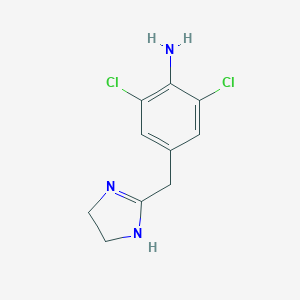
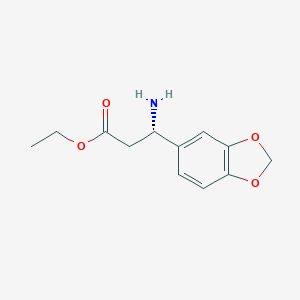
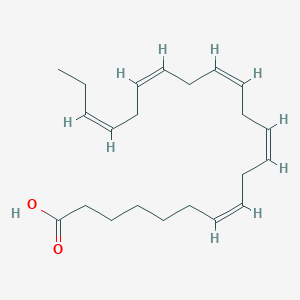
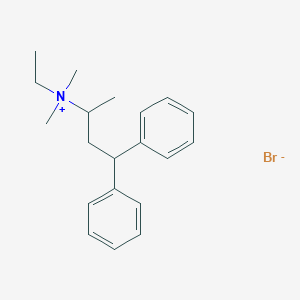
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
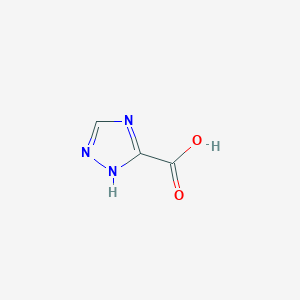
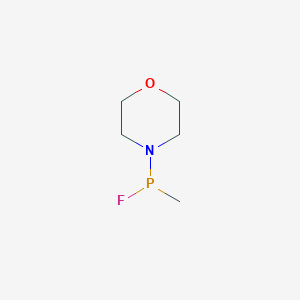
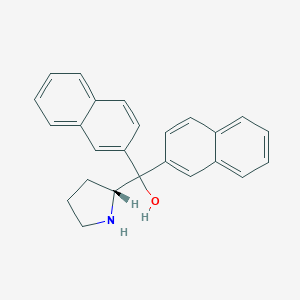
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
